

An In-depth Technical Guide to 3-Ethoxythiophenol for Advanced Research

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Compound of Interest

Compound Name: 3-Ethoxythiophenol

Cat. No.: B1585842

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This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of **3-Ethoxythiophenol**. The document provides foundational chemical data, practical experimental insights, and safety protocols, structured to facilitate both strategic planning and laboratory execution.

Core Chemical Identification

3-Ethoxythiophenol is an aromatic thiol compound characterized by an ethoxy group at the meta-position relative to the thiol functional group. This substitution pattern imparts specific electronic and steric properties that are of interest in synthetic and medicinal chemistry.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number:

- CAS Number: 86704-82-7[1]

Accurate identification is the cornerstone of chemical research, ensuring reproducibility and safety. The CAS number uniquely identifies **3-Ethoxythiophenol**, distinguishing it from isomers and related compounds such as its more common analog, 3-Methoxythiophenol (CAS: 15570-12-4).[2][3][4][5][6][7][8][9]

Key Physicochemical & Structural Data

A summary of the essential properties of **3-Ethoxythiophenol** is provided below. These parameters are critical for designing reaction conditions, purification strategies, and appropriate storage solutions.

| Property | Value | Source |
|-------------------|-----------------------------------|------------|
| Molecular Formula | C ₈ H ₁₀ OS | Calculated |
| Molecular Weight | 154.23 g/mol | Calculated |
| Appearance | Colorless liquid | [1] |
| Odor | Stench | [1] |
| Boiling Point | 238 - 239 °C | [1] |
| Density | 1.096 g/cm ³ at 25 °C | [1] |
| Flash Point | 110 °C (closed cup) | [1] |

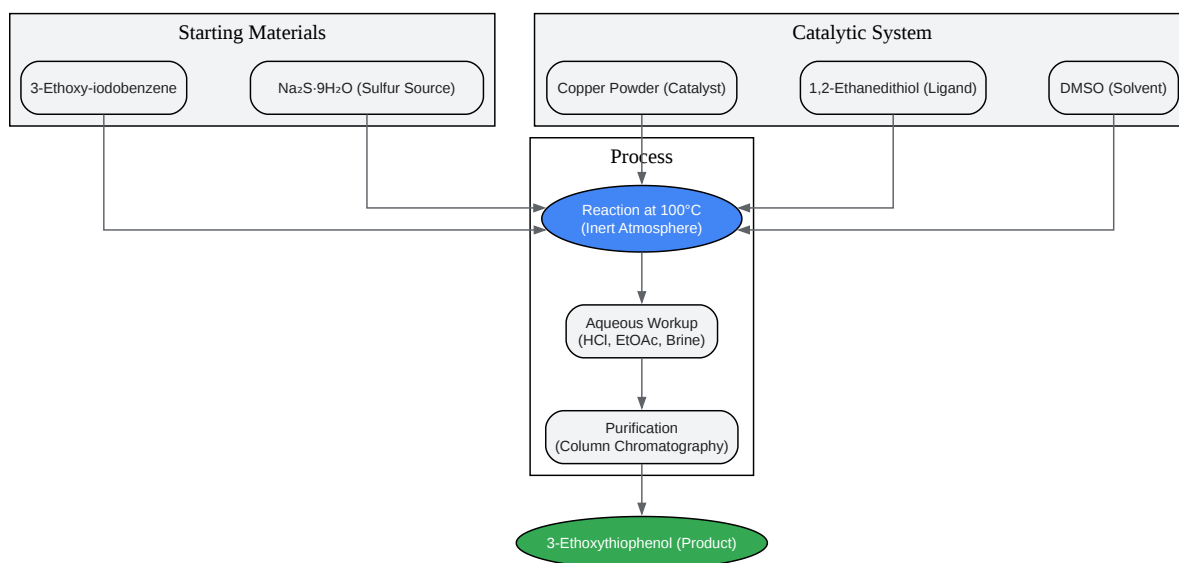
Synthesis, Mechanism, and Workflow

While numerous methods exist for the synthesis of aryl thiols, a robust and increasingly common approach involves the copper-catalyzed C-S cross-coupling of an aryl halide with a sulfur source.[10] This methodology is valued for its functional group tolerance and generally high yields.

Proposed Synthetic Pathway

A plausible and efficient route to **3-Ethoxythiophenol** starts from 3-ethoxy-iodobenzene. The causality behind this choice is the high reactivity of aryl iodides in copper-catalyzed coupling reactions compared to bromides or chlorides. Sodium sulfide nonahydrate serves as an inexpensive and effective sulfur source.[10][11]

The reaction is catalyzed by copper powder, with a ligand such as 1,2-ethanedithiol facilitating the catalytic cycle.[10][11] The ligand helps to stabilize the copper catalyst and promote the reductive elimination step that forms the C-S bond.



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Caption: Proposed synthesis workflow for **3-Ethoxythiophenol**.

Detailed Experimental Protocol: Synthesis of 3-Ethoxythiophenol

This protocol is a self-validating system, incorporating steps for reaction, workup, and purification to yield a well-characterized final product.

- Vessel Preparation: To a 50 mL Schlenk tube equipped with a magnetic stir bar, add 3-ethoxy-iodobenzene (1.0 mmol, 248 mg), copper powder (0.1 mmol, 6.4 mg), and sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 mmol, 720 mg).[11]

- Solvent and Ligand Addition: Add dimethyl sulfoxide (DMSO, 2 mL).[\[11\]](#)
- Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical as thiols and the copper catalyst can be sensitive to oxidation.
- Ligand Injection: Using a syringe, add 1,2-ethanedithiol (0.1 mmol, 8.4 μ L).[\[11\]](#)
- Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 20 hours.[\[11\]](#) The extended reaction time ensures maximum conversion of the aryl iodide.
- Cooling and Quenching: After 20 hours, remove the tube from the oil bath and allow it to cool to room temperature.
- Aqueous Workup: Dilute the reaction mixture with 5% aqueous HCl (15 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The acidic quench protonates the thiolate intermediate to form the desired thiol.
- Washing: Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). This removes residual DMSO and inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification and Validation: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[\[11\]](#) The purity of the collected fractions should be validated by TLC and GC-MS to confirm the identity and purity of the **3-Ethoxythiophenol** product.

Applications in Drug Discovery and Materials Science

While specific research citing **3-Ethoxythiophenol** is limited, its structural motifs—the aromatic thiol and the ethoxy group—are highly relevant in modern drug development.[\[12\]](#)

- Thiol as a Pharmacophore: The thiol (-SH) group is a potent hydrogen bond donor and can act as a nucleophile. It is particularly known for its ability to coordinate with metal ions in

metalloenzymes, making it a key feature in the design of enzyme inhibitors.

- **Modulation of Physicochemical Properties:** The ethoxy group (-OCH₂CH₃) increases the lipophilicity of the molecule compared to a methoxy or hydroxyl group. In drug design, tuning lipophilicity is a fundamental strategy for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is crucial for bioavailability and efficacy.[\[13\]](#)
- **Synthetic Building Block:** As a functionalized thiol, this compound is an excellent starting material for synthesizing more complex molecules. It can readily undergo reactions such as S-alkylation, S-arylation, and oxidation to disulfides, providing access to a diverse range of chemical entities for screening libraries.[\[14\]](#)[\[15\]](#)

Safety, Handling, and Storage

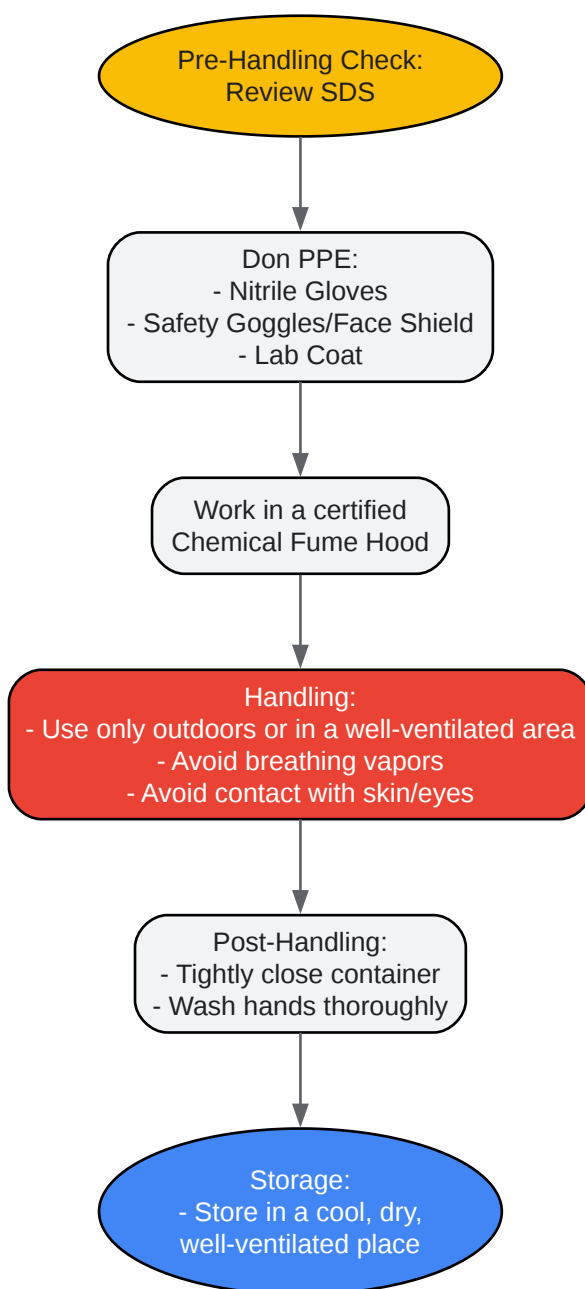
Proper handling of **3-Ethoxythiophenol** is essential due to its potential hazards. The information below is synthesized from its Safety Data Sheet (SDS).[\[1\]](#)

Hazard Identification and First Aid

- **Hazards:** The compound is associated with skin, eye, and respiratory irritation.[\[2\]](#)[\[16\]](#)[\[17\]](#)
Like most thiophenols, it has a strong, unpleasant odor.
- **First Aid (Eyes):** Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[\[1\]](#)[\[18\]](#)
- **First Aid (Skin/Inhalation):** Move the person to fresh air. Wash skin thoroughly with soap and water.[\[17\]](#)[\[18\]](#) If irritation persists or breathing is difficult, seek medical attention.
- **First Aid (Ingestion):** Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[\[2\]](#)[\[16\]](#)

Personal Protective Equipment (PPE) and Handling

The following workflow ensures a safe laboratory environment when handling this chemical.



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Caption: Mandatory safety workflow for handling **3-Ethoxythiophenol**.

Storage and Disposal

- **Storage:** Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed until use.[1][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

- Disposal: Dispose of the substance and its container as hazardous waste. Do not allow the product to enter drains.[1] All disposal must be in accordance with local, state, and federal regulations.

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